1-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide
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Overview
Description
1-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is known for its biological activity, and a piperidine ring, which is often found in pharmacologically active compounds.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that the compound is synthesized through the alkylation of sodium 4 (5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1- (4-bromophenyl)ethan-1-one . This process results in the formation of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}pyrimidin-4(3H)-ones .
Biochemical Pathways
The compound is part of a collection of rare and unique chemicals, and its effects on biochemical pathways are still under investigation .
Pharmacokinetics
As the compound is part of a collection of rare and unique chemicals, its pharmacokinetic properties are still under investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide involves multiple steps. One common method starts with the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction affords the intermediate compound, which is then further reacted with various reagents to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazoline derivatives.
Scientific Research Applications
1-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives and piperidine-containing molecules, such as:
- 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}pyrimidin-4(3H)-ones
- 3-(4-Bromophenyl)-3-hydroxy-7-trifluoromethyl-2,3-dihydro[1,3]thiazolo[3,2-a]pyrimidin-5-one
Uniqueness
1-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide is unique due to its combination of a quinazoline core and a piperidine ring, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
Molecular Formula
- Molecular Weight: 397.9 g/mol
- Chemical Structure: The compound consists of a piperidine ring attached to a quinazoline moiety with a bromophenyl group and a sulfanyl functional group.
IUPAC Name
- 1-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its potential as an antimicrobial and anticancer agent. The presence of the bromophenyl and sulfanyl groups is believed to enhance its biological efficacy.
Antimicrobial Activity
Research indicates that compounds featuring bromophenyl and thioether functionalities exhibit significant antibacterial properties. For instance, studies have shown that related compounds can inhibit bacterial growth through various mechanisms, including disrupting cell wall synthesis and interfering with metabolic pathways .
Anticancer Properties
The quinazoline scaffold is known for its anticancer properties, particularly in targeting specific kinases involved in cancer cell proliferation. The compound's ability to inhibit these kinases could lead to reduced tumor growth and increased apoptosis in cancer cells .
The exact mechanism of action for this compound is still under investigation; however, it is hypothesized that:
- Enzyme Inhibition: The compound may act as a competitive inhibitor of certain enzymes involved in cellular metabolism.
- Receptor Modulation: It could modulate the activity of specific receptors linked to cancer progression or bacterial resistance.
- Cell Cycle Arrest: Evidence suggests that similar compounds induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Study 1: Antimicrobial Activity
A study published in PubMed evaluated the antimicrobial effects of structurally similar compounds. The results indicated that the introduction of electron-withdrawing groups like bromine significantly increased antimicrobial potency against Gram-positive bacteria compared to their chlorine analogues .
Study 2: Anticancer Efficacy
In vitro studies demonstrated that related quinazoline derivatives exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins .
Summary of Biological Activities
Activity Type | Effectiveness | Mechanism |
---|---|---|
Antimicrobial | High | Disruption of cell wall synthesis |
Anticancer | Moderate | Kinase inhibition and apoptosis |
Comparative Analysis with Analogues
Compound Name | Antimicrobial Activity | Anticancer Activity |
---|---|---|
1-(2-{[2-(4-bromophenyl)-2-oxoethyl]... | High | Moderate |
4-(4-bromophenyl)-thiosemicarbazide | Moderate | Low |
1-[2-(4-bromophenyl)-2-oxoethyl] 4-methyl succinate | Low | Moderate |
Properties
IUPAC Name |
1-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31BrN4O4S/c1-2-3-4-13-33-27(37)22-10-7-20(26(36)32-14-11-19(12-15-32)25(30)35)16-23(22)31-28(33)38-17-24(34)18-5-8-21(29)9-6-18/h5-10,16,19H,2-4,11-15,17H2,1H3,(H2,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCDLPCSAJKRLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)N=C1SCC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31BrN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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